Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is a complex organic compound with a unique structure that includes a benzofuran core, a nitro group, and a trifluoromethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including the formation of the benzofuran core, the introduction of the nitro group, and the attachment of the trifluoromethylsulfonyl group. Common synthetic routes may involve:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Sulfonylation: The attachment of the trifluoromethylsulfonyl group can be achieved using reagents like trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of higher oxidation state products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the trifluoromethylsulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-fluorophenyl)-6-nitro-1-benzofuran-3-carboxylate: Lacks the trifluoromethylsulfonyl group.
Methyl 2-(4-chlorophenyl)-6-nitro-5-{[(trifluoromethyl)sulfonyl]oxy}-1-benzofuran-3-carboxylate: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
Methyl 2-(4-fluorophenyl)-6-nitro-5-(((trifluoromethyl)sulfonyl)oxy)benzofuran-3-carboxylate is unique due to the presence of both the nitro group and the trifluoromethylsulfonyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H9F4NO8S |
---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-6-nitro-5-(trifluoromethylsulfonyloxy)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H9F4NO8S/c1-28-16(23)14-10-6-13(30-31(26,27)17(19,20)21)11(22(24)25)7-12(10)29-15(14)8-2-4-9(18)5-3-8/h2-7H,1H3 |
InChI Key |
LJLNXZMNSYYDKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.